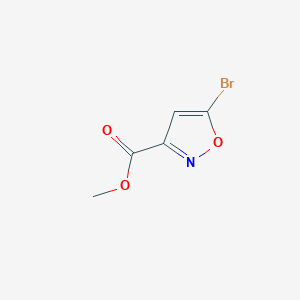

Methyl 5-bromo-1,2-oxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

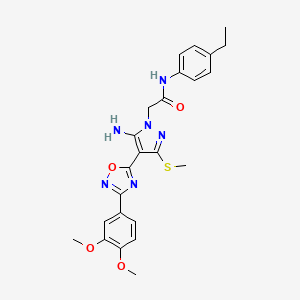

Methyl 5-bromo-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom at the 5-position and a carboxylate ester group at the 3-position distinguishes this compound from other oxazole derivatives.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5-substituted oxazole-4-carboxylates involves the reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases . Although the provided data does not directly describe the synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate, similar synthetic strategies could potentially be applied with appropriate modifications to introduce the bromine atom at the desired position.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized by spectroscopic methods such as IR spectroscopy, NMR, and Mass spectroscopy, as well as by single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, the arrangement of atoms, and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the carboxylate ester group and the heteroatoms in the oxazole ring. For example, the ester group can be involved in hydrolysis or conversion into amides . The bromine atom also provides a site for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, including their melting points, solubility, and stability, can be influenced by the substituents attached to the oxazole ring. The presence of a bromine atom is likely to increase the molecular weight and may affect the compound's reactivity and interaction with other molecules. The crystallographic parameters, such as unit cell dimensions and space group, can be obtained through X-ray diffraction studies . Additionally, the intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated the synthesis of novel compounds utilizing derivatives of oxazole, including methyl 5-bromo-1,2-oxazole-3-carboxylate, and their structural characterization. For instance, Huang et al. (2017) synthesized novel compounds, exploring their crystal structure and cytotoxicity against tumor cell lines, showing selective cytotoxicity without harming normal liver cells, indicating potential for selective antitumor applications (Huang et al., 2017).

Fluorescent Probes and Photophysical Properties

Ferreira et al. (2010) investigated the synthesis of oxazole-4-carboxylate derivatives from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. The compounds exhibited high fluorescence quantum yields and moderate solvent sensitivity, making them promising candidates for use as fluorescent probes (Ferreira et al., 2010).

Antibacterial Agents with Reduced Side Effects

Research by Reck et al. (2005) found that 1,2,3-triazoles, which can be synthesized from compounds related to methyl 5-bromo-1,2-oxazole-3-carboxylate, are promising antibacterial agents with reduced activity against monoamine oxidase A, suggesting an improved safety profile over existing treatments (Reck et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5-bromo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONRHRDGVHBHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-1,2-oxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

methanone](/img/structure/B2550194.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)

![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)